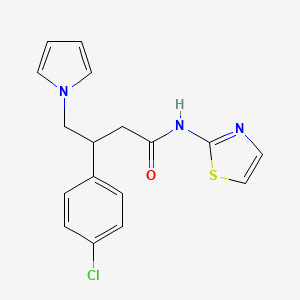
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions One common method starts with the preparation of 4-chlorophenyl acetic acid, which is then converted into the corresponding acid chloride using thionyl chloride This intermediate is then reacted with 1H-pyrrole to form an amide bond
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, resulting in the formation of methoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29). The mechanism involves the inhibition of anti-apoptotic proteins, enhancing apoptotic pathways.
Case Study:
A study conducted on MCF-7 cells demonstrated that treatment with 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide resulted in a significant decrease in cell viability, with an IC50 value of 12 µM after 48 hours of exposure. The compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
The compound has also shown antimicrobial activity against various bacterial strains. In vitro studies revealed that it is effective against both Gram-positive and Gram-negative bacteria.
Case Study:
In a study assessing the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli. This suggests potential applications in developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the chlorophenyl group or the thiazole ring can enhance biological activity or selectivity.
| Modification | Effect on Activity |
|---|---|
| Substituting Cl with F | Increased potency against cancer cells |
| Altering thiazole position | Improved selectivity for bacterial targets |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and resulting in the desired biological response.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide
- 4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide
- 3-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)butanamide
Uniqueness
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide is unique due to the presence of both the pyrrole and thiazole rings, which confer distinct electronic and steric properties. This combination enhances its potential interactions with biological targets and its versatility in synthetic applications.
Properties
Molecular Formula |
C17H16ClN3OS |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-pyrrol-1-yl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H16ClN3OS/c18-15-5-3-13(4-6-15)14(12-21-8-1-2-9-21)11-16(22)20-17-19-7-10-23-17/h1-10,14H,11-12H2,(H,19,20,22) |
InChI Key |
QXINDOWFIQIQPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC(CC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















